3-Chloroquinoxalin-5-amine
Description
3-Chloroquinoxalin-5-amine is a halogenated quinoxaline derivative characterized by a chlorine substituent at position 3 and an amine group at position 5 on the bicyclic quinoxaline scaffold. Quinoxalines are heterocyclic compounds comprising two fused benzene and pyrazine rings, which confer unique electronic and steric properties.
Properties
Molecular Formula |
C8H6ClN3 |
|---|---|
Molecular Weight |
179.60 g/mol |
IUPAC Name |
3-chloroquinoxalin-5-amine |
InChI |
InChI=1S/C8H6ClN3/c9-7-4-11-6-3-1-2-5(10)8(6)12-7/h1-4H,10H2 |
InChI Key |
IFFMKOVSWNZVIG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)N=CC(=N2)Cl)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Chloroquinoxalin-5-amine can be synthesized through several methods. One common approach involves the reaction of 2,3-dichloroquinoxaline with aniline derivatives in the presence of a catalyst such as aluminum chloride (AlCl3). This reaction typically occurs under mild conditions and yields the desired product with good efficiency .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality and yield. The reaction is monitored and controlled to optimize the reaction parameters and minimize the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
3-Chloroquinoxalin-5-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 3-position can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.
Cyclization Reactions: The compound can undergo cyclization reactions with alkynes in the presence of palladium catalysts to form pyrrolo[2,3-b]quinoxalines.
Oxidation and Reduction Reactions: The amino group at the 5-position can be oxidized or reduced to form different functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Cyclization Reactions: Palladium acetate (Pd(OAc)2), sodium acetate (NaOAc), and potassium tert-butoxide (KOtBu) are commonly used catalysts and bases for these reactions.
Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) and reducing agents like sodium borohydride (NaBH4) are used.
Major Products Formed
Substitution Reactions: Various substituted quinoxaline derivatives.
Cyclization Reactions: Pyrrolo[2,3-b]quinoxalines.
Oxidation and Reduction Reactions: Different functionalized quinoxaline derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-chloroquinoxalin-5-amine involves its interaction with various molecular targets and pathways. For example, it can inhibit the activity of certain enzymes, such as kinases, by binding to their active sites. This inhibition can disrupt key cellular processes, leading to the desired therapeutic effects . Additionally, the compound can interact with DNA and RNA, affecting their replication and transcription .
Comparison with Similar Compounds
Key Inferred Properties:
- Molecular Formula: Likely C₈H₆ClN₃ (based on analogs like 3-Chloroquinoxalin-6-amine ).
- Molecular Weight: ~179.61 g/mol (similar to 3-Chloroquinoxalin-6-amine) .
- Structural Features : The chlorine at position 3 and amine at position 5 create distinct electronic effects, influencing reactivity, solubility, and intermolecular interactions.
Quinoxaline derivatives are widely explored in medicinal chemistry for their antimicrobial, anticancer, and receptor-binding activities. The chlorine atom enhances lipophilicity and metabolic stability, while the amine group enables hydrogen bonding and derivatization .
Comparison with Similar Compounds
The following table compares 3-Chloroquinoxalin-5-amine with structurally related quinoxaline and heterocyclic analogs, focusing on substituent positions, physical properties, synthesis, and applications.
Key Comparative Insights:
Amine Position: Amines at C5 (vs.
Synthetic Accessibility: Halogen-Amine Coupling: 6-Chloro-N-(2,3-dimethylphenyl)quinoxalin-2-amine is synthesized via nucleophilic aromatic substitution (2,6-dichloroquinoxaline + 2,3-dimethylaniline) under mild conditions (70–75°C, 80% yield) . Methoxy Derivatives: 2-Methoxyquinoxalin-5-amine’s synthesis is unreported in the evidence, but methoxy groups typically require protection/deprotection strategies .
Biological Activity: Antibacterial Effects: 6-Chloro-N-(2,3-dimethylphenyl)quinoxalin-2-amine shows activity against Gram-positive bacteria, attributed to the lipophilic 2,3-dimethylphenyl group enhancing membrane penetration . Fluorescence Probes: Methoxy and amino groups (e.g., in 2-Methoxyquinoxalin-5-amine) are leveraged in solvatochromic fluorophores for metal ion detection .
Safety and Handling: Chlorinated Amines: Analogs like 2,6-Dichloroquinolin-5-amine require strict safety protocols (e.g., artificial respiration if inhaled) due to respiratory toxicity risks .
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